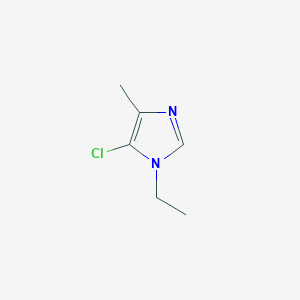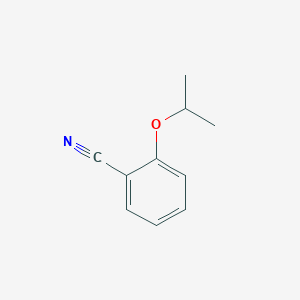
2-Isopropoxybenzonitrile
Descripción general
Descripción
2-Isopropoxybenzonitrile is a chemical compound with the molecular formula C10H11NO . It is related to 2-Bromo-6-isopropoxybenzonitrile, which has a molecular weight of 240.1 .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . The exact structure can be found in chemical databases such as ChemSpider .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis in Complex Formation : 2-Aminobenzonitrile, closely related to 2-Isopropoxybenzonitrile, is utilized in synthesizing biologically active compounds. A study demonstrated its use in formulating a Cr(III) complex, exhibiting moderate antibacterial and antifungal activities, and significant antioxidant activity (Govindharaju et al., 2019).
Thermophysical Properties : Research on the thermophysical properties of nitrobenzonitriles, which include isomers like 2-nitrobenzonitrile, provided insights into their behavior at different temperatures, important in material science applications (Jiménez et al., 2002).
Chemical Properties and Reactions
Electronic and Structural Study : An energetic and structural study of fluorobenzonitriles, including 2-fluorobenzonitrile, revealed details about their formation, electronic properties, and theoretical estimations of various chemical properties (Ribeiro da Silva et al., 2012).
Nitrile Conversion and Detoxification : The conversion of bromoxynil (a type of benzonitrile) to a less harmful compound through specific nitrilase expressed in transgenic tobacco plants demonstrated a novel approach in herbicide resistance and environmental detoxification (Stalker et al., 1988).
Environmental Impact
- Presence in Water Bodies : A study on Japanese rivers detected the presence of various compounds including 2-phenoxyethanol, indicating the environmental impact and potential risks associated with benzonitriles and related compounds (Kimura et al., 2014).
Advanced Applications
- X-ray Diffraction in Molecule Imaging : The use of x-ray diffraction on ensembles of molecules like 2,5-diiodobenzonitrile demonstrated new approaches in diffractive imaging, important for understanding molecular structures in gas phases (Kupper et al., 2013).
Safety and Hazards
5-Bromo-2-isopropoxybenzonitrile, a related compound, is classified as harmful if swallowed or in contact with skin, and toxic if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .
Relevant Papers The relevant papers retrieved do not provide specific information on 2-Isopropoxybenzonitrile. They mostly discuss related compounds and their properties .
Propiedades
IUPAC Name |
2-propan-2-yloxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-8(2)12-10-6-4-3-5-9(10)7-11/h3-6,8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFGJJZPHGNGCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbohydrazide](/img/structure/B2662420.png)
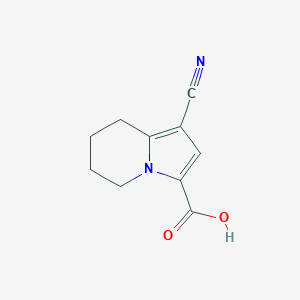
![methyl 3-{2-[2-(4-fluoroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2662423.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2662424.png)
![[Cis-2-ethynylcyclopropyl]methanol](/img/structure/B2662425.png)
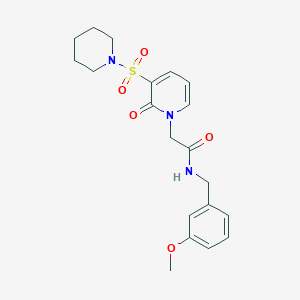
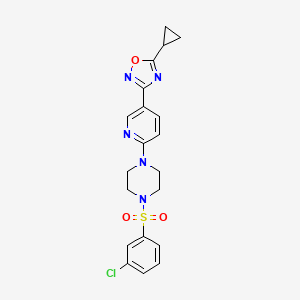
![Methyl 3-cyclopropyl-1-[(4-fluorophenyl)methyl]-2,4-dioxoquinazoline-7-carboxylate](/img/structure/B2662429.png)
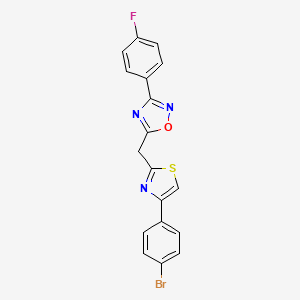
![1-Cyclobutyl-2-[[3-(oxan-4-yl)phenoxy]methyl]aziridine](/img/structure/B2662432.png)
![2-Chloro-N-[2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]propanamide](/img/structure/B2662435.png)

